5-chloro-N-(1-propan-2-ylpiperidin-4-yl)-1H-indazole-3-carboxamide
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Overview
Description
5-chloro-N-(1-propan-2-ylpiperidin-4-yl)-1H-indazole-3-carboxamide, also known as 5-Cl-IPICA, is a synthetic cannabinoid that has been used in scientific research. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, which have been banned in many countries due to their psychoactive effects. However, 5-Cl-IPICA has not been found to have any psychoactive effects and is only used for research purposes.
Mechanism of Action
The mechanism of action of 5-chloro-N-(1-propan-2-ylpiperidin-4-yl)-1H-indazole-3-carboxamide involves binding to the CB1 receptor and activating it. This leads to the activation of downstream signaling pathways, which can affect a variety of physiological processes. The activation of CB1 receptors by 5-chloro-N-(1-propan-2-ylpiperidin-4-yl)-1H-indazole-3-carboxamide has been shown to have both acute and chronic effects on the brain and other tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-N-(1-propan-2-ylpiperidin-4-yl)-1H-indazole-3-carboxamide are similar to those of other synthetic cannabinoids. This compound has been shown to have analgesic, anti-inflammatory, and antiemetic effects in animal models. It has also been shown to affect mood and cognition in some studies.
Advantages and Limitations for Lab Experiments
One advantage of using 5-chloro-N-(1-propan-2-ylpiperidin-4-yl)-1H-indazole-3-carboxamide in lab experiments is its potency and selectivity for the CB1 receptor. This allows researchers to study the effects of CB1 activation without the confounding effects of other receptors. However, one limitation of using 5-chloro-N-(1-propan-2-ylpiperidin-4-yl)-1H-indazole-3-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 5-chloro-N-(1-propan-2-ylpiperidin-4-yl)-1H-indazole-3-carboxamide. One area of interest is the potential therapeutic uses of this compound, particularly in the treatment of pain and inflammation. Another area of interest is the effects of chronic exposure to 5-chloro-N-(1-propan-2-ylpiperidin-4-yl)-1H-indazole-3-carboxamide on the brain and other tissues. Further research is also needed to determine the optimal dosing and administration of this compound in different experimental settings.
Synthesis Methods
The synthesis of 5-chloro-N-(1-propan-2-ylpiperidin-4-yl)-1H-indazole-3-carboxamide involves several steps, including the reaction of 5-chloroindazole-3-carboxylic acid with isobutylamine to form 5-chloro-N-(1-methylpropyl)-1H-indazole-3-carboxamide. This intermediate is then reacted with 4-piperidin-1-ylpropan-2-amine to form the final product, 5-chloro-N-(1-propan-2-ylpiperidin-4-yl)-1H-indazole-3-carboxamide.
Scientific Research Applications
5-chloro-N-(1-propan-2-ylpiperidin-4-yl)-1H-indazole-3-carboxamide has been used in scientific research to study the cannabinoid receptor system. This compound is a potent and selective agonist for the cannabinoid receptor type 1 (CB1), which is found in the brain and other tissues. CB1 receptors are involved in a variety of physiological processes, including pain sensation, appetite, and mood.
properties
IUPAC Name |
5-chloro-N-(1-propan-2-ylpiperidin-4-yl)-1H-indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4O/c1-10(2)21-7-5-12(6-8-21)18-16(22)15-13-9-11(17)3-4-14(13)19-20-15/h3-4,9-10,12H,5-8H2,1-2H3,(H,18,22)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXSZHLOPYQBDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2=NNC3=C2C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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